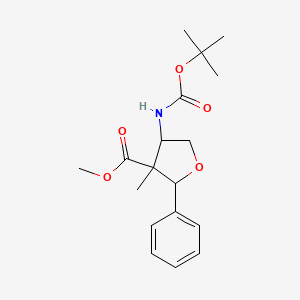
Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-((terc-butoxicarbonil)amino)-3-metil-2-feniltetrahidrofurano-3-carboxilato de metilo es un compuesto orgánico complejo con aplicaciones significativas en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tetrahidrofurano, un grupo protector terc-butoxicarbonil (Boc) y un grupo funcional éster metílico. Estas características estructurales lo convierten en un intermedio valioso en la síntesis orgánica y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-((terc-butoxicarbonil)amino)-3-metil-2-feniltetrahidrofurano-3-carboxilato de metilo generalmente implica varios pasos. Un método común incluye la protección de un grupo amino con un grupo terc-butoxicarbonil (Boc), seguido de reacciones de esterificación y ciclación. Las condiciones de reacción a menudo implican el uso de solventes orgánicos como diclorometano o metanol, y catalizadores como trimetilclorosilano (TMSCl) para la esterificación .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se puede escalar utilizando sistemas de microreactores de flujo. Estos sistemas ofrecen ventajas como una mayor eficiencia de reacción, un mejor control de las condiciones de reacción y una mayor seguridad en comparación con los procesos por lotes tradicionales .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-((terc-butoxicarbonil)amino)-3-metil-2-feniltetrahidrofurano-3-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 4-((terc-butoxicarbonil)amino)-3-metil-2-feniltetrahidrofurano-3-carboxilato de metilo tiene diversas aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y péptidos.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las modificaciones de proteínas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-((terc-butoxicarbonil)amino)-3-metil-2-feniltetrahidrofurano-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El grupo protector Boc se puede eliminar selectivamente en condiciones ácidas, revelando el grupo amino activo. Esta amina puede participar luego en varias vías bioquímicas, incluida la inhibición o activación enzimática . El anillo de tetrahidrofurano proporciona estabilidad estructural y mejora la afinidad de unión del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
4-((terc-butoxicarbonil)amino)butanoato de metilo: Similar en estructura pero carece del anillo de tetrahidrofurano.
Aminoácidos protegidos por terc-butoxicarbonil: Estos compuestos comparten el grupo protector Boc pero difieren en sus estructuras centrales.
Unicidad
El 4-((terc-butoxicarbonil)amino)-3-metil-2-feniltetrahidrofurano-3-carboxilato de metilo es único debido a su combinación de un grupo protector Boc, un éster metílico y un anillo de tetrahidrofurano. Esta estructura única proporciona una mayor estabilidad y reactividad, lo que lo convierte en un compuesto valioso en química sintética y farmacéutica.
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
methyl 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyloxolane-3-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13-11-23-14(12-9-7-6-8-10-12)18(13,4)15(20)22-5/h6-10,13-14H,11H2,1-5H3,(H,19,21) |
Clave InChI |
JVIHECTYYDAIQI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(COC1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
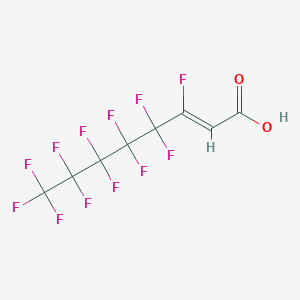
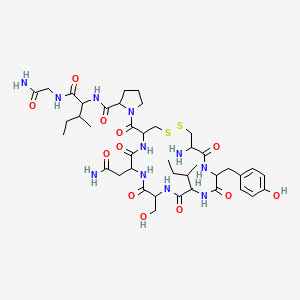
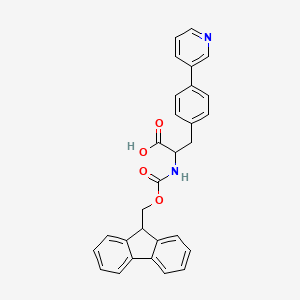
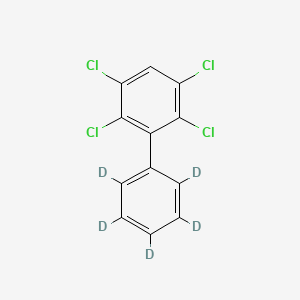
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)


![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)

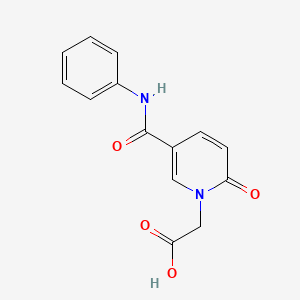
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
